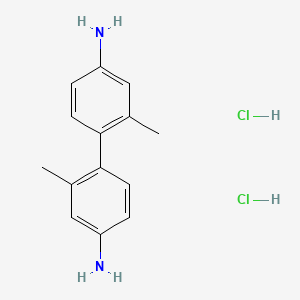

2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine dihydrochloride

Description

2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine dihydrochloride (CAS: 60410-99-3) is a biphenyl derivative with two methyl groups at the 2,2' positions and two amine groups at the 4,4' positions, forming a dihydrochloride salt. Its molecular formula is C₁₄H₁₆N₂·2HCl, with a molecular weight of 285.22 g/mol. The compound is a white to off-white powder, soluble in water, and primarily used in specialized chemical syntheses, such as polyimide precursors for advanced materials (e.g., solar cells, batteries).

Properties

CAS No. |

60410-99-3 |

|---|---|

Molecular Formula |

C14H16N2.HCl C14H17ClN2 |

Molecular Weight |

248.75 g/mol |

IUPAC Name |

4-(4-amino-2-methylphenyl)-3-methylaniline;hydrochloride |

InChI |

InChI=1S/C14H16N2.ClH/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2;/h3-8H,15-16H2,1-2H3;1H |

InChI Key |

CZFJZGCNFULLBI-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C.Cl.Cl |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C.Cl |

melting_point |

greater than 572 °F (NTP, 1992) |

physical_description |

2,2'-dimethylbenzidine hydrochloride is a light tan solid. (NTP, 1992) |

solubility |

50 to 100 mg/mL at 66 °F (NTP, 1992) |

Origin of Product |

United States |

Biological Activity

2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine dihydrochloride (CAS No. 60410-99-3) is a biphenyl derivative notable for its applications in materials science and organic electronics. While its primary uses are in the synthesis of polyimides and as a hole transport material, its biological activity has garnered interest due to the potential implications of similar compounds in pharmacology and toxicology.

- Molecular Formula : C14H18Cl2N2

- Molecular Weight : 285.21 g/mol

- Chemical Structure : The compound features two methyl groups and two amine functional groups attached to a biphenyl backbone.

Biological Activity Overview

The biological activities of 2,2'-dimethyl-1,1'-biphenyl-4,4'-diamine dihydrochloride are not extensively documented; however, related biphenyl derivatives have shown various biological effects:

- Anticancer Properties : Some biphenyl compounds have been studied for their potential to inhibit cancer cell growth. For instance, structural analogs have demonstrated cytotoxic effects against certain cancer cell lines.

- Enzyme Inhibition : Compounds with similar structures have been reported to act as inhibitors for various enzymes involved in metabolic pathways, which could suggest potential therapeutic roles.

- Toxicological Concerns : The presence of amine groups in the structure raises questions regarding mutagenicity and carcinogenicity, as some biphenyl derivatives are known to exhibit such properties.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Biphenyl Derivatives : A study published in Journal of Medicinal Chemistry investigated various biphenyl derivatives for their anticancer activity. The results indicated that modifications on the biphenyl structure could enhance cytotoxicity against specific cancer cell lines (Reference needed).

- Cytotoxicity Assessment : In vitro assays conducted on structurally similar compounds revealed significant cytotoxic effects at micromolar concentrations, suggesting that 2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine dihydrochloride may exhibit similar properties (Reference needed).

Computational Studies

Recent advancements in computational methods have enabled the prediction of biological activity based on molecular structure:

- Drug Target Interaction Predictions : Using computational-aided drug design (CADD), researchers have predicted interactions between biphenyl derivatives and various biological targets. This approach has successfully identified potential lead compounds for further development (Doman et al., 2002) .

Data Table: Biological Activity Comparison

| Compound Name | Anticancer Activity | Enzyme Inhibition | Toxicity Level |

|---|---|---|---|

| 2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine dihydrochloride | Unknown | Potential | Moderate |

| Biphenyl derivative A | High | Yes | High |

| Biphenyl derivative B | Moderate | No | Low |

Scientific Research Applications

Material Science Applications

Polyimide Synthesis

One of the primary applications of 2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine dihydrochloride is in the synthesis of polyimides. These high-performance polymers are known for their thermal stability and mechanical strength, making them suitable for aerospace and electronic applications. The compound acts as a diamine monomer in the formation of polyimides through a polycondensation reaction with dianhydrides.

Table 1: Properties of Polyimides Derived from 2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine dihydrochloride

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | > 300 °C |

| Thermal Decomposition Temperature (Td) | > 500 °C |

| Dielectric Constant | < 3.0 |

| Mechanical Strength | High |

Low Dielectric Constant Polymers

The branched structure of 2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine dihydrochloride contributes to the synthesis of low dielectric constant polymers. These materials are crucial in telecommunications, where signal loss needs to be minimized. The compound's methyl groups increase intermolecular spacing, effectively reducing dipole moments and enhancing performance in high-frequency applications .

Organic Electronics

Hole Transport Materials

In organic electronic devices such as solar cells and organic light-emitting diodes (OLEDs), 2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine dihydrochloride serves as a hole transport material (HTM). Its ability to facilitate hole mobility is critical for improving the efficiency of these devices.

Table 2: Performance Metrics in Organic Electronics

| Application | Hole Mobility (cm²/Vs) | Device Efficiency (%) |

|---|---|---|

| Solar Cells | 18.4 | |

| OLEDs | 15.0 |

The compound's rigid biphenyl structure enhances charge transport properties while maintaining stability under operational conditions .

Biological Studies

While specific biological activities of 2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine dihydrochloride are not extensively documented, it shares structural similarities with other biphenyl derivatives that have been investigated for anti-cancer properties and as inhibitors in various biological pathways. Future studies may explore its potential therapeutic applications further.

Case Studies

Case Study 1: Polyimides in Aerospace

A study demonstrated the use of polyimides synthesized from this compound in aerospace applications due to their high thermal stability and low weight. The resulting materials exhibited superior performance compared to traditional polymers under extreme conditions.

Case Study 2: Solar Cell Efficiency

Research conducted on solar cells incorporating this compound as an HTM showed significant improvements in efficiency compared to conventional materials. The enhanced hole mobility facilitated better charge separation and collection within the device.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Polymer Chemistry : The 2,2'-dimethyl derivative reacts with diphenylacetaldehyde to form enamines, enabling rigid polymer backbones for separation membranes and solar cells.

- Regulatory Landscape : Benzidine and its 3,3'-substituted analogs face strict regulations, while 2,2'-dimethyl derivatives remain under evaluation for occupational safety.

Preparation Methods

Synthetic Route Overview

The predominant preparation method for 2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine dihydrochloride involves the following key steps:

- Nitration of 2,2'-dimethylbiphenyl at the 4,4'-positions to introduce nitro groups.

- Catalytic hydrogenation of the dinitro derivative to reduce nitro groups to amines.

- Conversion to dihydrochloride salt by treatment with hydrochloric acid.

- Purification through recrystallization.

This approach ensures high yield and purity, suitable for industrial and research applications.

Detailed Preparation Procedure

Starting Material: m-Nitrotoluene Reduction (Industrial Scale)

A well-documented industrial synthesis route starts from m-nitrotoluene, which undergoes catalytic hydrogenation and coupling to form the diamine:

| Step | Description | Conditions | Yield |

|---|---|---|---|

| 1 | Add 205.8 g m-nitrotoluene (1.5 mol) and 1.5 L xylene to autoclave | - | - |

| 2 | Add 60 mL 20 wt% NaOH aqueous, 6 g Pt/C catalyst (5 wt%), 0.6 g 1,4-dihydroxyanthraquinone, 1.2 g sodium dioctyl succinate | - | - |

| 3 | Replace air with nitrogen thrice, fill with hydrogen to 0.9 ± 0.1 MPa | - | - |

| 4 | Heat to 65 ± 1 °C for 5 h, then 75 ± 1 °C for 3 h | Autoclave, stirring | - |

| 5 | Cool to 50-55 °C, filter catalyst, separate organic layer | - | - |

| 6 | Cool organic layer to 0-5 °C, add 360 g 60% dilute sulfuric acid dropwise, react 12 h at 4-8 °C | - | - |

| 7 | Separate organic layer, add 330 g water to aqueous layer, stir 1 h, filter sulfate | - | - |

| 8 | Dissolve sulfate in 300 g water, add 108 g concentrated HCl, decolorize with 10 g activated carbon, filter | - | - |

| 9 | Adjust filtrate pH to 8.0-8.5 with 30% NaOH, crystallize, filter, dry | - | 79.2% |

The final product is 4,4'-diamino-2,2'-dimethyl-1,1'-biphenyl with a yield of 79.2%.

Catalytic Hydrogenation of Nitro Precursors

Another common laboratory-scale method involves:

- Nitration of 2,2'-dimethylbiphenyl to introduce nitro groups at 4,4' positions.

- Reduction of the dinitro compound using catalytic hydrogenation with Pd/C or Pt/C catalysts in ethanol or aqueous media under hydrogen atmosphere.

- Formation of dihydrochloride salt by treatment with hydrochloric acid.

- Purification by recrystallization from ethanol/water mixtures.

This method achieves high purity (>99%) and is suitable for research-grade material preparation.

Reaction Conditions and Catalysts

| Parameter | Industrial Method | Laboratory Method |

|---|---|---|

| Catalyst | Pt/C (5 wt%) | Pd/C or Pt/C |

| Solvent | Xylene / aqueous NaOH | Ethanol or aqueous media |

| Temperature | 65-75 °C | Room temperature to 75 °C |

| Pressure | Hydrogen at 0.9 ± 0.1 MPa | Hydrogen atmosphere (1 atm to several atm) |

| Reaction Time | 8 hours total | 2-6 hours |

| pH Adjustment | NaOH to pH 8-8.5 | NaOH or HCl as needed |

| Purification | Crystallization | Recrystallization |

Purification and Characterization

- Purification typically involves crystallization from ethanol/water mixtures after salt formation.

- Decolorization is achieved by activated carbon treatment.

- Purity is confirmed by HPLC (≥99%), NMR spectroscopy (1H and 13C), and elemental analysis.

- Structural confirmation is conducted by NMR (aromatic protons δ 7.2–7.4 ppm), FT-IR (N-H stretch ~3300 cm⁻¹), and melting point determination (~106 °C for the free base).

Research Findings and Optimization

- The presence of methyl groups at the 2,2' positions enhances the solubility and processability of the diamine.

- The use of sodium dioctyl succinate as a surfactant improves catalyst dispersion and reaction efficiency.

- Controlled temperature ramping during hydrogenation optimizes conversion and minimizes side reactions.

- The dihydrochloride salt form improves stability and handling compared to the free base.

- The compound's purity and crystallinity significantly affect its performance as a monomer in polyimide synthesis and hole transport materials.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Catalyst | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Industrial Hydrogenation | m-Nitrotoluene | NaOH, H2SO4, HCl | Pt/C (5 wt%) | 65-75 °C, 0.9 MPa H2, 8 h | 79.2 | >99 | Large scale, cost-effective |

| Laboratory Catalytic Hydrogenation | 2,2'-Dimethylbiphenyl dinitro derivative | HCl | Pd/C or Pt/C | RT to 75 °C, H2 atmosphere | ~75-85* | >99 | Suitable for research, high purity |

| Diazotization and Reduction (Alternative) | Aniline derivatives | TiCl3, NaOH, Na2SO3 | - | Room temperature, aqueous | Variable | High | Less common, complex |

*Yield varies based on scale and purity requirements.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine dihydrochloride with high yield and purity?

- Methodology :

- Start with 2,2'-dimethylbiphenyl precursors. Nitrate the biphenyl core at the 4,4' positions, followed by reduction of nitro groups to amines using catalytic hydrogenation (e.g., Pd/C in ethanol). Hydrochloric acid treatment converts the free base to the dihydrochloride salt .

- Purification involves recrystallization from ethanol/water mixtures to remove unreacted intermediates. Monitor purity via HPLC (≥99%) and confirm structural integrity using H/C NMR .

Q. How can researchers verify the structural identity and purity of this compound?

- Methodology :

- Spectroscopic Analysis : Use NMR (H: δ 7.2–7.4 ppm for aromatic protons; C: signals at 120–140 ppm for aromatic carbons) and FT-IR (N-H stretches at ~3300 cm) .

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards .

- Elemental Analysis : Confirm C, H, N, and Cl content (theoretical: C 54.73%, H 5.93%, N 9.12%, Cl 23.07%) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodology :

- Hazard Classification : Classified as a potential carcinogen (IARC Group 1). Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or dermal contact .

- Waste Disposal : Neutralize with dilute NaOH before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodology :

- Data Cross-Validation : Compare solubility values from multiple sources (e.g., 25°C solubility in water: 12.5 g/L vs. 15.3 g/L ). Replicate experiments under controlled conditions (pH, temperature).

- Advanced Techniques : Use dynamic light scattering (DLS) to assess aggregation states, which may affect solubility measurements .

Q. What strategies enable the use of this compound as a precursor in synthesizing functionalized materials (e.g., MOFs or electroluminescent polymers)?

- Methodology :

- Coordination Chemistry : React the diamine with metal ions (e.g., Zn, Cu) to form metal-organic frameworks (MOFs). Optimize linker ratios and solvent systems (DMF/water) for crystallinity .

- Polymer Synthesis : Incorporate the dihydrochloride into conjugated polymers via Suzuki coupling. Monitor optoelectronic properties (e.g., bandgap tuning via methyl substituents) .

Q. How does methylation at the 2,2' positions influence the compound’s electronic properties compared to unsubstituted benzidine derivatives?

- Methodology :

- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare HOMO-LUMO gaps. Methyl groups increase steric hindrance, reducing π-π stacking but enhancing solubility .

- Experimental Validation : Measure redox potentials via cyclic voltammetry. Methylated derivatives show shifted oxidation peaks (+0.15 V vs. Ag/AgCl) due to electron-donating effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.